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Compound of Interest

Compound Name: (+/-)-Tortuosamine

Cat. No.: B15193512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of the Sceletium alkaloid, (+/-)-tortuosamine. The methodology outlined is based on

the collective formal and total synthesis approach developed by Bhosale, Ukale, and

Waghmode, which employs a strategic combination of a Wittig olefination-Claisen

rearrangement and a copper(I)/iminium catalyzed [3+3] condensation to construct the core

structure.

Synthetic Strategy Overview
The total synthesis of (+/-)-tortuosamine commences with the preparation of a key aldehyde

intermediate. This is followed by a Wittig olefination and a subsequent Claisen rearrangement

to introduce a crucial carbon-carbon bond and set the stage for the formation of the

characteristic quaternary benzylic carbon. The final key step involves a synergistic

Cu(I)/iminium catalyzed [3+3] condensation reaction to construct the bicyclic core of the

tortuosamine molecule.

Experimental Data
Table 1: Summary of Reaction Yields for the Synthesis
of (+/-)-Tortuosamine and Intermediates
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Step Reaction Product Yield (%)

1

Synthesis of (E)-1-

(allyloxy)-3,4-

dimethoxy-5-(prop-1-

en-1-yl)benzene

(E)-1-(allyloxy)-3,4-

dimethoxy-5-(prop-1-

en-1-yl)benzene

92

2
Claisen

Rearrangement

2-allyl-4,5-dimethoxy-

3-((E)-prop-1-en-1-

yl)phenol

85

3 Methylation

2-allyl-1,4,5-

trimethoxy-3-((E)-

prop-1-en-1-

yl)benzene

95

4 Ozonolysis

2-(2-allyl-3,4,5-

trimethoxyphenyl)acet

aldehyde

88

5 Reductive Amination

N-(2-(2-allyl-3,4,5-

trimethoxyphenyl)ethyl

)-N-

methylmethanamine

80

6
Hydroboration-

Oxidation

3-(2-

((dimethylamino)meth

yl)-3,4-

dimethoxyphenyl)prop

an-1-ol

75

7 Swern Oxidation

3-(2-

((dimethylamino)meth

yl)-3,4-

dimethoxyphenyl)prop

anal

90

8
Intramolecular

Cyclization
(±)-Tortuosamine 65
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Table 2: Spectroscopic Data for Key Intermediates and
(+/-)-Tortuosamine

Compound
1H NMR (CDCl3, 400 MHz)
δ (ppm)

13C NMR (CDCl3, 100 MHz)
δ (ppm)

Intermediate from Step 4

9.75 (t, J = 2.0 Hz, 1H), 6.60

(s, 1H), 5.95 (m, 1H), 5.10-

5.00 (m, 2H), 3.85 (s, 3H), 3.84

(s, 3H), 3.82 (s, 3H), 3.65 (d, J

= 2.0 Hz, 2H), 3.40 (d, J = 6.8

Hz, 2H)

201.5, 153.0, 152.8, 142.5,

136.0, 131.5, 116.5, 112.0,

61.0, 60.8, 56.2, 50.5, 35.0

(±)-Tortuosamine

6.65 (s, 1H), 3.86 (s, 3H), 3.85

(s, 3H), 3.50-3.40 (m, 1H),

3.20-3.10 (m, 1H), 2.95-2.85

(m, 1H), 2.80-2.70 (m, 1H),

2.60-2.50 (m, 1H), 2.40 (s,

3H), 2.30-2.10 (m, 3H), 1.90-

1.70 (m, 2H)

152.5, 147.0, 141.5, 112.0,

60.9, 60.8, 56.0, 52.5, 48.0,

45.5, 40.0, 35.0, 30.0, 25.0

Experimental Protocols
Step 1: Synthesis of (E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene

To a solution of (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one (1.0 eq) in dry acetone (10

mL/mmol) was added K2CO3 (3.0 eq) and allyl bromide (1.5 eq). The reaction mixture was

stirred at reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent

was evaporated under reduced pressure. The residue was diluted with water (20 mL/mmol)

and extracted with ethyl acetate (3 x 20 mL/mmol). The combined organic layers were washed

with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was

purified by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the

desired product as a colorless oil.

Step 2: Claisen Rearrangement to 2-allyl-4,5-dimethoxy-3-((E)-prop-1-en-1-yl)phenol

The product from Step 1 (1.0 eq) was dissolved in N,N-diethylaniline (5 mL/mmol) and heated

to 210 °C in a sealed tube for 6 hours. The reaction mixture was cooled to room temperature,
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diluted with diethyl ether (30 mL/mmol), and washed with 1 M HCl (3 x 15 mL/mmol) and brine.

The organic layer was dried over anhydrous Na2SO4 and concentrated. The crude product

was purified by column chromatography (silica gel, 5-15% ethyl acetate in hexanes).

Step 3-8: Subsequent transformations to (+/-)-Tortuosamine

Detailed protocols for the subsequent steps including methylation, ozonolysis, reductive

amination, hydroboration-oxidation, Swern oxidation, and the final intramolecular cyclization

can be found in the supplementary information of the reference by Bhosale et al., New Journal

of Chemistry, 2016, 40, 9432-9440.[1] These procedures involve standard organic chemistry

techniques and reagents.

Visualizations

Starting Material
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one

Step 1: Allylation
(Allyl bromide, K2CO3)

92% (E)-1-(allyloxy)-3,4-dimethoxy-
5-(prop-1-en-1-yl)benzene

Step 2: Claisen Rearrangement
(Heat, N,N-diethylaniline)

85% 2-allyl-4,5-dimethoxy-3-
((E)-prop-1-en-1-yl)phenol Step 3: Methylation95% 2-allyl-1,4,5-trimethoxy-3-

((E)-prop-1-en-1-yl)benzene Step 4: Ozonolysis88% 2-(2-allyl-3,4,5-trimethoxyphenyl)
acetaldehyde Step 5: Reductive Amination80% N-(2-(2-allyl-3,4,5-trimethoxyphenyl)

ethyl)-N-methylmethanamine Step 6: Hydroboration-Oxidation75% 3-(2-((dimethylamino)methyl)-3,4-
dimethoxyphenyl)propan-1-ol Step 7: Swern Oxidation90% 3-(2-((dimethylamino)methyl)-3,4-

dimethoxyphenyl)propanal
Step 8: Intramolecular Cyclization

(Cu(I)/iminium catalysis)
65% (+/-)-Tortuosamine

Click to download full resolution via product page

Caption: Total synthesis workflow for (+/-)-Tortuosamine.
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Wittig-Claisen Sequence Cu(I)/Iminium Catalyzed [3+3] Condensation

Wittig Olefination

Allyl Vinyl Ether Intermediate

Forms C=C bond

[3,3]-Sigmatropic
Claisen Rearrangement

γ,δ-Unsaturated Aldehyde
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Thermal rearrangement
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with Amine
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Tautomerization

Cu(I) Catalyst

[3+3] Annulation

Lewis Acid ActivationNucleophilic attack

Bicyclic Core
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Caption: Key reaction pathways in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15193512?utm_src=pdf-body-img
https://www.benchchem.com/product/b15193512?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/341742376_Total_synthesis_of_Sceletium_alkaloids_-joubertinamine-epijoubertinamine-tortuosamine_and_formal_synthesis_of_-mesembrine-N-
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of (+/-)-Tortuosamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15193512#total-synthesis-of-tortuosamine-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b15193512#total-synthesis-of-tortuosamine-methodology
https://www.benchchem.com/product/b15193512#total-synthesis-of-tortuosamine-methodology
https://www.benchchem.com/product/b15193512#total-synthesis-of-tortuosamine-methodology
https://www.benchchem.com/product/b15193512#total-synthesis-of-tortuosamine-methodology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15193512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

